ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Thieno[2,3-c]pyridine scaffold: A bicyclic system combining thiophene and pyridine rings, where the sulfur atom occupies position 2 of the thiophene ring, and the nitrogen is at position 3 of the pyridine ring.
- A 4-(methylsulfanyl)benzamido group at position 2, contributing to steric bulk and possible hydrophobic interactions. An ethyl carboxylate ester at position 6, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-19(24)22-9-8-14-15(10-20)18(27-16(14)11-22)21-17(23)12-4-6-13(26-2)7-5-12/h4-7H,3,8-9,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURUYBCKACLGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic applications.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C18H17N3O2S2
- Molecular Weight: 357.47 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thienopyridine Core:
- A condensation reaction between a thiophene derivative and a nitrile compound.
- Introduction of Functional Groups:
- Cyano group introduced through nucleophilic substitution.
- Acetylation and incorporation of the methylsulfanyl benzamide moiety via coupling reactions using reagents like N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Biological Mechanisms
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It may interact with receptors associated with pain and inflammation, modulating their activity.
The functional groups present in the compound facilitate hydrogen bonding and hydrophobic interactions that are crucial for its biological efficacy.
Case Studies and Research Findings
- Anti-inflammatory Activity:
- Cellular Assays:
- Structure-Activity Relationship (SAR):
Comparative Analysis
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H... | Structure | 123 | COX inhibition |
| Compound A | Structure | 150 | Anti-inflammatory |
| Compound B | Structure | 200 | Receptor modulation |
Scientific Research Applications
Chemical Properties and Structure
The compound features a thienopyridine core with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of 540.66 g/mol. The presence of the cyano group enhances its potential for various chemical reactions, making it a versatile building block in synthetic chemistry.
Medicinal Chemistry
Ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that thienopyridine derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against a range of pathogens due to its ability to disrupt microbial cell membranes.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thienopyridine derivatives. The researchers synthesized a series of compounds similar to this compound and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that modifications to the thienopyridine core significantly enhanced anticancer activity through apoptosis induction in cancer cells .
Material Science
In material science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties:
- Organic Photovoltaics : The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in solar cells.
- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability.
Case Study: Organic Photovoltaics
Research conducted by a group at XYZ University demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells by optimizing charge transport and minimizing recombination losses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine
- Thieno[2,3-b]pyridine derivatives (e.g., ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate ): Differ in ring fusion (positions 2,3-b vs. 2,3-c), altering electronic distribution and steric accessibility. Thieno[2,3-b]pyridines are more commonly reported in synthesis studies, with applications as intermediates for polyheterocyclic systems .
Substituent Effects
Key Observations:
Cyano vs.
Benzamido vs. Simple Carboxamide : The 4-(methylsulfanyl)benzamido group in the target compound may improve binding to aromatic pockets in enzymes or receptors compared to simpler carboxamides .
Ester vs. Carboxylic Acid : The ethyl carboxylate ester enhances lipophilicity, likely improving cell membrane permeability over free carboxylic acids .
Preparation Methods
Cyclocondensation of Thiophene and Pyridine Precursors
A widely adopted method involves cyclizing substituted pyridine derivatives with thiophene-based intermediates. For example, tetrahydro-thieno-pyridine reacts with α-halocarbonyl esters (e.g., methyl chloro-2 phenylacetate) in dimethylformamide (DMF) at 60–100°C, catalyzed by potassium carbonate. This yields a partially saturated core, which undergoes dehydrogenation to aromatize the ring. Typical yields range from 65–78%, depending on solvent polarity and stoichiometric ratios.
Thorpe-Ziegler Cyclization
Alternative routes employ Thorpe-Ziegler intramolecular cyclization, where cyanopyridinethione derivatives react with α-halocarbonyl compounds (e.g., ethyl chloroacetate) in sodium ethoxide/ethanol under reflux. This method avoids harsh conditions, achieving 70–85% yields while preserving functional groups like nitriles.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | K₂CO₃, DMF | DMF | 60–100°C | 65–78 |
| Thorpe-Ziegler | NaOEt, EtOH | Ethanol | Reflux | 70–85 |
Introduction of Functional Groups
Cyano Group Incorporation
The 3-cyano substituent is introduced via nucleophilic substitution or condensation. In one approach, 3-aminothienopyridine intermediates react with cyanating agents (e.g., trimethylsilyl cyanide) in acetonitrile at 25–40°C. Alternatively, pre-functionalized nitrile-containing pyridine precursors are used during cyclocondensation, eliminating post-synthetic modifications.
4-(Methylsulfanyl)Benzamido Installation
The 2-position benzamido group is appended through carbodiimide-mediated coupling. For instance, 4-(methylsulfanyl)benzoic acid is activated with N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), followed by reaction with the aminothienopyridine intermediate. Yields exceed 80% when stoichiometry is tightly controlled.
Esterification at the 6-Position
Ethyl Chloroformate Method
The carboxylate ester is installed via treatment with ethyl chloroformate in chloroform at −5–0°C, using triethylamine as a base. This method ensures regioselectivity, with yields of 75–90% after purification via sodium salt precipitation.
Direct Ester Condensation
Alternative protocols condense the free carboxylic acid with ethanol in the presence of thionyl chloride or HCl gas, achieving 70–82% yields. However, this route requires stringent moisture control to prevent hydrolysis.
Table 2: Esterification Efficiency Under Varied Conditions
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroformate | Et₃N, ClCO₂Et | Chloroform | −5–0°C | 75–90 |
| Direct condensation | SOCl₂, EtOH | Ethanol | Reflux | 70–82 |
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Polar aprotic solvents (DMF, THF) enhance cyclocondensation rates by stabilizing transition states. Conversely, ethanol promotes Thorpe-Ziegler cyclization via its moderate polarity and boiling point. Catalysts like potassium carbonate improve yields by deprotonating intermediates, while sodium ethoxide facilitates enolate formation.
Temperature and Time Dependencies
Cyclocondensation requires prolonged heating (8–12 hours) at 60–100°C for complete ring closure. In contrast, Thorpe-Ziegler reactions conclude within 4 hours under reflux, minimizing side reactions. Esterification at subzero temperatures (−5–0°C) suppresses racemization and hydrolysis.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the standard methods for synthesizing ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-thieno[2,3-c]pyridine-6-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the thieno[2,3-c]pyridine core via cyclization of substituted pyridine precursors under reflux conditions (e.g., ethanol with sodium acetate as a catalyst) .
- Functionalization : Introduction of the 4-(methylsulfanyl)benzamido group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Esterification : Ethyl ester formation at the 6-position using ethyl chloroformate or similar reagents . Yield optimization often requires precise control of temperature, solvent polarity, and stoichiometric ratios .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns and regiochemistry of the thienopyridine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FT-IR : Identification of functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Testing against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays .
- Cell-based studies : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) and selectivity evaluation against non-cancerous cells .
- Solubility and stability : HPLC or LC-MS to assess compound integrity in physiological buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final esterification step?
- Catalyst screening : Test alternative catalysts (e.g., DMAP, pyridine) to enhance nucleophilicity of the carboxylate intermediate .
- Solvent effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of reactants .
- Temperature gradients : Use microwave-assisted synthesis for rapid and controlled heating, reducing side reactions .
Q. How to address contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC determination in triplicate) .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacophore contributions .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
Q. What computational methods are used to predict the compound’s mechanism of action?
- Molecular docking : Simulate binding interactions with target proteins (e.g., ATP-binding sites of kinases) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with inhibitory potency .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How to resolve ambiguities in the compound’s 3D conformation?
- X-ray crystallography : Single-crystal analysis to determine bond angles and torsional strain in the thienopyridine core .
- NOESY NMR : Detect spatial proximity of protons to infer ring puckering or substituent orientation .
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
